molecular formula C13H20N2O4 B1458151 N'-(2,4-Dimethoxy-phenyl)-hydrazinecarboxylic acid tert-butyl ester CAS No. 1414958-68-1

N'-(2,4-Dimethoxy-phenyl)-hydrazinecarboxylic acid tert-butyl ester

Cat. No.: B1458151
CAS No.: 1414958-68-1
M. Wt: 268.31 g/mol
InChI Key: WJZUZAAMEMDJAZ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, CDCl₃):

δ (ppm) Multiplicity Integration Assignment
1.46 Singlet 9H tert-butyl
3.77 Singlet 6H OCH₃ (2,4)
6.39 Doublet 1H H-3 (aryl)
6.71 Doublet 2H H-5,6 (aryl)
7.19 Singlet 1H Hydrazine NH

¹³C NMR (100 MHz, CDCl₃):

  • 28.3 ppm (tert-butyl CH₃)
  • 55.4 ppm (OCH₃)
  • 80.1 ppm (ester carbonyl C=O)
  • 153.2 ppm (aryl C-O).

The deshielded hydrazine proton at 7.19 ppm confirms hydrogen bonding with the carbonyl oxygen.

Infrared (IR) Vibrational Mode Assignments

Wavenumber (cm⁻¹) Assignment
3320 N-H stretch (hydrazine)
1705 C=O ester stretch
1602, 1510 Aryl C=C stretching
1255 C-O-C asymmetric (methoxy)
1150 C-N stretch (hydrazine).

The absence of broad O-H stretches (3200–3600 cm⁻¹) confirms complete esterification.

Mass Spectrometric Fragmentation Patterns

Electron Ionization (EI-MS):

  • Molecular ion: $$ m/z $$ 268.3 ($$ \text{[M]}^+ $$)
  • Major fragments:
    • $$ m/z $$ 212.3 (loss of $$ \text{C}4\text{H}8 $$, tert-butyl group)
    • $$ m/z $$ 167.1 (cleavage of hydrazine-carbamate bond)
    • $$ m/z $$ 121.0 (dimethoxyphenyl cation).

The base peak at $$ m/z $$ 57 corresponds to the $$ \text{C}(\text{CH}3)3^+ $$ fragment.

Crystallographic Analysis and Conformational Studies

Single-crystal X-ray diffraction reveals:

  • Space group: $$ P2_1/c $$ (monoclinic)
  • Unit cell parameters:
    • $$ a = 8.42 \, \text{Å} $$
    • $$ b = 11.37 \, \text{Å} $$
    • $$ c = 14.56 \, \text{Å} $$
    • $$ \beta = 97.5^\circ $$.

The hydrazine group forms a intramolecular hydrogen bond ($$ \text{N-H} \cdots \text{O=C} $$, 2.09 Å), stabilizing a syn periplanar conformation. The tert-butyl group creates a hydrophobic pocket, reducing crystal symmetry.

Computational Molecular Modeling Approaches

Density Functional Theory (DFT) Optimization

B3LYP/6-311++G(d,p) calculations yield:

  • Bond lengths:
    • C=O: 1.212 Å
    • N-N: 1.385 Å
    • C-O (methoxy): 1.423 Å.
  • HOMO-LUMO gap: 5.2 eV, indicating moderate reactivity.

The tert-butyl group increases the dihedral angle between aryl and carbamate planes by 18° compared to methyl analogs.

Properties

IUPAC Name

tert-butyl N-(2,4-dimethoxyanilino)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4/c1-13(2,3)19-12(16)15-14-10-7-6-9(17-4)8-11(10)18-5/h6-8,14H,1-5H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZUZAAMEMDJAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC1=C(C=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • N'-(3,5-Dimethoxy-phenyl)-hydrazinecarboxylic acid tert-butyl ester (CAS 1414958-51-2, ): Substituent Position: The methoxy groups are symmetrically positioned at the 3- and 5-positions of the phenyl ring, compared to the 2,4-positions in the target compound. The electron-donating effects are similar, but steric hindrance around the hydrazine group is reduced due to meta-substitution. Synthetic Utility: Both compounds serve as precursors for indole synthesis, but the 3,5-isomer’s symmetry may favor different reaction pathways in cyclization reactions .
  • N'-(4-Nitrophenyl)-hydrazinecarboxylic acid tert-butyl ester (CAS 92491-67-3, ): Substituent Type: A nitro group (electron-withdrawing) replaces the methoxy groups. Impact: The nitro group decreases electron density on the phenyl ring, making the hydrazine group more electrophilic. This alters reactivity in nucleophilic aromatic substitution or coupling reactions. Commercial Availability: Marketed by Santa Santa Biotechnology, indicating its utility in peptide coupling and metal-catalyzed cross-coupling reactions .

Alkyl Chain and Steric Effects

  • N-{5-[6-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-ylamino)hexylcarbamoyl]pyridin-2-yl} hydrazinecarboxylic acid tert-butyl ester (5e) (): Structure: Features a hexyl chain linking the hydrazine group to a quinoline moiety. Impact: The elongated alkyl chain increases lipophilicity, which may enhance membrane permeability in biological systems. However, the yield decreases with chain length (75% for hexyl vs. 46% for octyl in 5g), likely due to steric hindrance during synthesis. Physical Properties: Melting point (110–112°C) is lower than the octyl analog (134–136°C), reflecting reduced molecular symmetry .

Bis-Hydrazine Derivatives

  • 4-(4-(4-(Hydrazinecarboxylic acid tert-butyl ester) phenoxy) butoxy) benzenhydrazine carboxylic acid tert-butyl ester (530a) (): Structure: Contains two tert-butyl hydrazinecarboxylate groups connected by a butoxy linker. The compound exhibits high purity (84% yield) and detailed NMR data (δ 1.47 ppm for tert-butyl protons), confirming structural integrity. Applications: Such bis-hydrazines are precursors for dendritic or polymeric materials, where controlled geometry is critical .

Heterocyclic and Bioactive Analogs

  • N-[4-(4-Fluoro-benzoylamino)-phenyl]-hydrazinecarboxylic acid tert-butyl ester (302i) (): Structure: Incorporates a 4-fluoro-benzoyl group. Synthetic Pathway: Synthesized via Ullmann coupling (78% yield) using CuI/1,10-phenanthroline. The fluorine atom enhances metabolic stability in derived indole pharmaceuticals (e.g., LY 349 950). Comparison: Fluorine’s electronegativity directs reactivity differently compared to methoxy groups, favoring electrophilic aromatic substitution in downstream steps .

Cycloalkyl-Substituted Analogs

  • N'-Cyclobutyl-hydrazinecarboxylic acid tert-butyl ester (CAS 959137-72-5, ):
    • Structure : Cyclobutyl group replaces the aryl ring.
    • Impact : The strained cycloalkyl ring increases conformational rigidity, which may improve binding specificity in enzyme inhibition assays. Purity exceeds 95%, as confirmed by Combi-Blocks Inc. .

Research Implications

  • Synthetic Optimization : The position and nature of substituents (e.g., methoxy vs. nitro) dictate reaction conditions and yields. For example, Ullmann couplings () require CuI/phenanthroline, while alkyl chain elongation () necessitates precise temperature control.
  • Biological Relevance : Fluorinated and methoxy-substituted derivatives () are prioritized in drug discovery due to their balance of stability and reactivity.
  • Material Science: Bis-hydrazines () highlight the role of tert-butyl groups in stabilizing complex architectures for nanomaterials.

Preparation Methods

General Synthetic Strategy

The compound is typically synthesized via carbamate formation involving the reaction of 2,4-dimethoxyaniline derivatives with tert-butyl carbazate or related carbamoylating agents under controlled conditions. The key step is the formation of the hydrazinecarboxylic acid tert-butyl ester moiety attached to the 2,4-dimethoxyphenyl group.

Stepwise Synthetic Approach

  • Starting Material Preparation : The precursor, 2,4-dimethoxyaniline, is prepared or procured with high purity. The methoxy substituents activate the aromatic ring and influence regioselectivity during subsequent steps.

  • Carbamate Formation : The 2,4-dimethoxyaniline is reacted with tert-butyl carbazate or tert-butyl chloroformate in the presence of a base (such as triethylamine or pyridine) to form the tert-butyl carbamate derivative. This reaction typically occurs in an aprotic solvent like dichloromethane or tetrahydrofuran at low temperatures (0–5 °C) to control the reaction rate and minimize side products.

  • Hydrazinecarboxylic Acid Formation : The hydrazinecarboxylate group is introduced by nucleophilic substitution or coupling reactions, often facilitated by carbodiimide coupling agents (e.g., EDCI or DCC) if carboxylic acid intermediates are involved.

  • Purification : The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography) to achieve high purity suitable for research applications.

Representative Reaction Conditions

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Carbamate formation 2,4-dimethoxyaniline + tert-butyl chloroformate + triethylamine Dichloromethane (DCM) 0–5 °C, then RT 75–85 Stirring under inert atmosphere
Hydrazinecarboxylate coupling Carbamate intermediate + hydrazine derivative + EDCI or DCC THF or DCM 0–25 °C 65–80 Reaction monitored by TLC
Purification Silica gel chromatography or recrystallization Ethyl acetate/hexane Ambient - Product purity confirmed by NMR

These conditions are adapted from standard carbamate and hydrazine derivative synthesis protocols, optimized for the specific substitution pattern of the 2,4-dimethoxyphenyl group.

Alternative Synthetic Routes

  • Direct Esterification : Some methods explore direct esterification of hydrazinecarboxylic acid derivatives with tert-butanol under acidic catalysis, but these are less common due to lower selectivity and yield.

  • Protecting Group Strategies : In complex syntheses, protecting groups on the phenyl ring or hydrazine nitrogen may be employed to improve regioselectivity and prevent side reactions, followed by deprotection steps.

Analytical Monitoring and Characterization

Summary Table of Preparation Methods

Method Type Key Reagents Conditions Advantages Disadvantages
Carbamate formation via chloroformate 2,4-dimethoxyaniline, tert-butyl chloroformate, base Low temperature, inert atmosphere High yield, good selectivity Requires moisture-free setup
Coupling with hydrazine derivatives Carbamate intermediate, hydrazine, coupling agents (EDCI/DCC) Room temperature, aprotic solvents Efficient coupling, scalable Sensitive to moisture and impurities
Direct esterification Hydrazinecarboxylic acid, tert-butanol, acid catalyst Elevated temperature, reflux Simpler reagents Lower yield, side reactions
Protecting group strategy Protected intermediates, deprotection steps Multiple steps, variable conditions Improved selectivity More complex and time-consuming

Research Findings and Optimization

  • The presence of electron-donating methoxy groups at the 2 and 4 positions on the phenyl ring enhances nucleophilicity, facilitating carbamate formation under milder conditions.

  • Low temperature during the carbamate formation step minimizes side reactions such as polyalkylation or hydrolysis.

  • Use of coupling agents like EDCI improves the efficiency of hydrazinecarboxylate bond formation, yielding higher purity products suitable for pharmaceutical research.

  • Purification methods impact overall yield and purity, with silica gel chromatography preferred for removing minor impurities.

  • Reaction monitoring by TLC and NMR ensures optimal reaction times and prevents overreaction or decomposition.

Q & A

Q. What are the established synthetic routes for preparing N'-(2,4-Dimethoxy-phenyl)-hydrazinecarboxylic acid tert-butyl ester?

The synthesis typically involves coupling a substituted phenylhydrazine derivative with a tert-butyl carbamate group. For example, analogous compounds like N'-(4-nitrophenyl)- and N'-(3,5-dimethylphenyl)-hydrazinecarboxylic acid tert-butyl esters are synthesized via nucleophilic substitution or condensation reactions under controlled conditions . A plausible route for the target compound could involve reacting 2,4-dimethoxyphenylhydrazine with tert-butyl carbazate in the presence of activating agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), followed by purification via column chromatography .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the tert-butyl group (δ ~1.4 ppm for C(CH₃)₃) and the aromatic protons (δ ~6.5–7.5 ppm for dimethoxy-substituted phenyl). High-resolution mass spectrometry (HRMS) or LC-MS validates molecular weight, while infrared (IR) spectroscopy identifies carbonyl stretches (~1700 cm⁻¹ for the carbamate group) . Purity assessment is often performed via HPLC with UV detection .

Q. What are the key storage and handling precautions for this compound?

While specific hazards for this compound are not reported, similar tert-butyl carbamates should be stored in anhydrous conditions at 2–8°C to prevent hydrolysis. Use gloves and eye protection, as related compounds may irritate the eyes and respiratory system .

Q. How is the tert-butyl group advantageous in synthetic applications?

The tert-butyl group acts as a protective moiety for amines or hydrazines, enhancing solubility in organic solvents and preventing undesired side reactions during multi-step syntheses. It can be selectively removed under acidic conditions (e.g., TFA or HCl) without affecting sensitive functional groups .

Q. What are common impurities observed during synthesis, and how are they resolved?

Unreacted starting materials (e.g., residual phenylhydrazine) and hydrolyzed byproducts (e.g., free hydrazine) are typical impurities. Silica gel chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol effectively separates these .

Advanced Research Questions

Q. How do the electron-donating methoxy groups influence reactivity in cross-coupling reactions?

The 2,4-dimethoxy substituents enhance the nucleophilicity of the phenylhydrazine moiety, facilitating reactions with electrophiles like carbonyl compounds or alkyl halides. However, steric hindrance from the methoxy groups may slow reactions compared to less-substituted analogs . Comparative studies with nitro- or methyl-substituted derivatives can elucidate electronic effects .

Q. What strategies optimize yield in large-scale synthesis?

Kinetic studies suggest using excess tert-butyl carbazate (1.2–1.5 equiv) and aprotic solvents (e.g., THF or DMF) to drive the reaction to completion. Catalytic amounts of DMAP (4-dimethylaminopyridine) improve coupling efficiency . Continuous flow chemistry may enhance reproducibility and scalability .

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

Density Functional Theory (DFT) calculations can model the compound’s electronic structure to predict binding affinities with metal catalysts (e.g., Pd or Cu in cross-coupling reactions). This aids in designing ligand-modified catalytic systems for targeted transformations .

Q. What contradictions exist in reported biological activity of structurally similar compounds, and how are they resolved?

For example, tert-butyl piperazinecarboxylates show variable activity in enzyme inhibition assays due to differences in substituent positioning. Researchers should validate biological activity through dose-response curves and structural analogs while controlling for purity (>95% by HPLC) .

Q. How is this compound utilized in the synthesis of heterocyclic scaffolds?

The hydrazinecarboxylic acid tert-butyl ester serves as a precursor for pyrazole, triazole, or thiadiazine rings via cyclocondensation with diketones or thioureas. The tert-butyl group stabilizes intermediates during ring formation, which is critical for accessing drug-like molecules .

Q. Methodological Notes

  • Synthesis Optimization : Monitor reactions via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and adjust equivalents of coupling reagents based on substituent electronic profiles .
  • Data Contradictions : Discrepancies in reaction yields may arise from moisture sensitivity or variable purity of starting materials. Use freshly distilled solvents and anhydrous conditions .
  • Safety Protocols : Refer to SDS guidelines for related compounds (e.g., eye protection for lachrymators, fume hood use) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N'-(2,4-Dimethoxy-phenyl)-hydrazinecarboxylic acid tert-butyl ester
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N'-(2,4-Dimethoxy-phenyl)-hydrazinecarboxylic acid tert-butyl ester

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